molecular formula C12H24N2O2 B2649983 Tert-butyl 5,7-dimethyl-1,4-diazepane-1-carboxylate CAS No. 194032-45-6

Tert-butyl 5,7-dimethyl-1,4-diazepane-1-carboxylate

Cat. No. B2649983
CAS RN: 194032-45-6
M. Wt: 228.336
InChI Key: WHVGKESWDHMHIR-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of Tert-butyl 5,7-dimethyl-1,4-diazepane-1-carboxylate can be represented by the InChI code 1S/C12H24N2O2/c1-10(2,3)14-9(13)12-7-4-5-11(12)6-8-12/h9,11H,4-8H2,1-3H3 . The Canonical SMILES representation is CC(C)(C)OC(=O)N1CCCNCC1 .

Scientific Research Applications

Practical Synthesis of Rho–Kinase Inhibitor Intermediates

A practical synthesis method for (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate, a key intermediate of the Rho–kinase inhibitor K-115, demonstrates the compound's importance in the pharmaceutical industry. This synthesis provides a pathway for multikilogram production, highlighting the compound's utility in drug development (N. Gomi, Akiyasu Kouketsu, T. Ohgiya, K. Shibuya, 2012).

Advanced Materials and Solvent Effects

Research on porphyrazines with annulated diazepine rings, specifically the synthesis and study of a Mg II complex of octa-4-tert-butylphenyl substituted tetra(1,4-diazepino) porphyrazine, reveals the compound's potential in materials science. The study focuses on the strong solvent effects on its spectral properties, offering insights into its application in materials with specific optical properties (P. Tarakanov, M. Donzello, O. Koifman, P. Stuzhin, 2011).

Synthetic Chemistry and Molecular Scaffold Development

Another application is in synthetic chemistry, where tert-butyl phenylazocarboxylates, related in functionality to the tert-butyl diazepane derivatives, serve as versatile building blocks. These compounds facilitate nucleophilic substitutions and radical reactions, demonstrating their utility in creating complex organic molecules and potential pharmaceuticals (Hannelore Jasch, S. B. Höfling, M. Heinrich, 2012).

Novel Molecular Scaffolds for Nicotinic Modulators

The development of 10-methyl- 8,10-diazabicyclo[4.3.1]decane as a new building block for nicotinic modulators showcases the compound's role in advancing neuroscience research. By providing a novel diazabicyclic ring system, this synthesis opens up new avenues for the development of modulators that could have therapeutic applications in neurological disorders (O. Paliulis, D. Peters, W. Holzer, A. Šačkus, 2013).

Catalysts in Olefin Epoxidation

Manganese(III) complexes of bisphenolate ligands, including those with a 1,4-diazepane backbone, have been explored as catalysts in the olefin epoxidation reaction. The study reveals how the Lewis basicity of ligands influences the reactivity and selectivity of the epoxidation process, underscoring the importance of such compounds in fine-tuning catalytic reactions (M. Sankaralingam, M. Palaniandavar, 2014).

properties

IUPAC Name

tert-butyl 5,7-dimethyl-1,4-diazepane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O2/c1-9-8-10(2)14(7-6-13-9)11(15)16-12(3,4)5/h9-10,13H,6-8H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHVGKESWDHMHIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(N(CCN1)C(=O)OC(C)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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